molecular formula C12H24N2O5Pt B10782574 Cyclobutane-1,1-dicarboxylic acid;2-(methoxymethyl)-2-methylpropane-1,3-diamine;platinum

Cyclobutane-1,1-dicarboxylic acid;2-(methoxymethyl)-2-methylpropane-1,3-diamine;platinum

Cat. No. B10782574
M. Wt: 471.41 g/mol
InChI Key: CGJKCCSEXRGGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-850040 is a small molecule drug initially developed by Siemens Healthcare Diagnostics GmbH. It is a cisplatin analogue with a molecular formula of C12H22N2O5Pt. The compound was primarily researched for its potential therapeutic applications in treating neoplasms and hemic and lymphatic diseases, particularly leukemia .

Preparation Methods

Chemical Reactions Analysis

B-850040 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

B-850040 exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

B-850040 is similar to other platinum-based chemotherapeutic agents, such as:

    Cisplatin: Known for its effectiveness in treating various cancers but also associated with significant side effects like nephrotoxicity and neurotoxicity.

    Carboplatin: Offers a better safety profile compared to cisplatin but with reduced potency.

    Oxaliplatin: Effective against colorectal cancer and has a different side effect profile, including peripheral neuropathy.

B-850040’s uniqueness lies in its circadian-stage dependent toxicity, which allows for optimal tolerance when administered at specific times .

properties

Molecular Formula

C12H24N2O5Pt

Molecular Weight

471.41 g/mol

IUPAC Name

cyclobutane-1,1-dicarboxylic acid;2-(methoxymethyl)-2-methylpropane-1,3-diamine;platinum

InChI

InChI=1S/C6H16N2O.C6H8O4.Pt/c1-6(3-7,4-8)5-9-2;7-4(8)6(5(9)10)2-1-3-6;/h3-5,7-8H2,1-2H3;1-3H2,(H,7,8)(H,9,10);

InChI Key

CGJKCCSEXRGGFE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(CN)COC.C1CC(C1)(C(=O)O)C(=O)O.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.